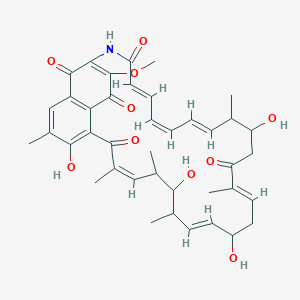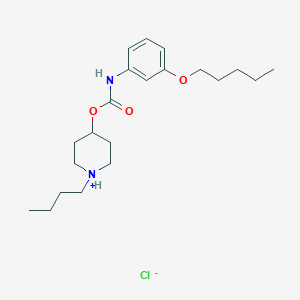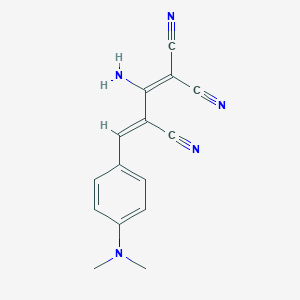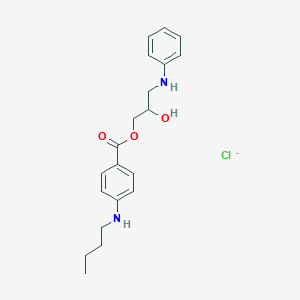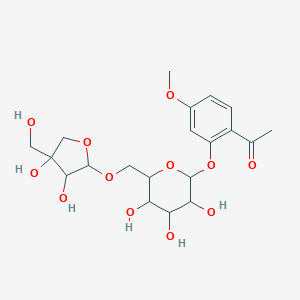
Apiopaeonoside
概要
説明
Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa .
Molecular Structure Analysis
Apiopaeonoside has a molecular formula of C20H28O12 and a molecular weight of 460.4 g/mol . The IUPAC name for Apiopaeonoside is 1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone .Physical And Chemical Properties Analysis
Apiopaeonoside has a molecular weight of 460.4 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The exact mass is 460.15807632 g/mol .科学的研究の応用
Cardiovascular Diseases
Apiopaeonoside is found in the root bark of Paeonia suffruticosa, which is traditionally used in Chinese medicine for the prevention and management of cardiovascular diseases . It has been reported that Apiopaeonoside treatment improved endothelium injury, demoted inflammation, ameliorated oxidative stress, suppressed vascular smooth muscle cell proliferation, and repressed platelet activation . This suggests that Apiopaeonoside could be a potentially alternative or complementary atherosclerosis treatment .
Sepsis Protection
The root cortex of Paeonia suffruticosa, which contains Apiopaeonoside, has been found to have protective agents against sepsis-induced lethality . This suggests that Apiopaeonoside could play a role in the treatment or prevention of sepsis .
Nutraceutical Source
The flowers of the tree peony, which contain Apiopaeonoside, have been used to prepare traditional food such as casseroles, cakes, herbal tea, and drinks . The presence of significant amounts of crude fiber, carbohydrate, proteins, essential amino acids, fatty acids, and essential minerals provides a strong base to use tree peony flower buds as a potential source of nutraceutical for the development of new functional foods .
Traditional Chinese Medicine
Apiopaeonoside is a key component in the root bark of Paeonia suffruticosa, which is widely used in traditional Chinese medicine . It’s used for various treatments, including cardiovascular diseases .
Antioxidant Properties
Apiopaeonoside has been found to have antioxidant properties . It can ameliorate oxidative stress, which is beneficial in the prevention and treatment of diseases caused by oxidative damage .
Anti-inflammatory Properties
Apiopaeonoside has anti-inflammatory properties . It can demote inflammation, which is beneficial in the treatment of diseases caused by excessive inflammation .
Safety and Hazards
将来の方向性
While specific future directions for Apiopaeonoside are not explicitly mentioned in the available resources, it is suggested that continuing pharmacological investigations concerning Paeonia suffruticosa (the plant from which Apiopaeonoside is derived) should be conducted to unravel its pharmacological mechanisms .
作用機序
Target of Action
Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa . More research is needed to identify the compound’s primary targets and their role.
Mode of Action
It is known that related compounds such as paeonol have been shown to have various effects such as improving endothelium injury, reducing inflammation, ameliorating oxidative stress, suppressing vascular smooth muscle cell proliferation, and repressing platelet activation
Biochemical Pathways
For instance, Paeonol has been reported to have effects on the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Pharmacokinetics
It is known that apiopaeonoside is soluble in methanol, ethanol, dmso, and other organic solvents
Result of Action
Related compounds such as paeonol have been shown to have various effects at the molecular and cellular level, such as improving endothelium injury, reducing inflammation, ameliorating oxidative stress, suppressing vascular smooth muscle cell proliferation, and repressing platelet activation
Action Environment
It is known that the compound is sensitive to moisture and should be stored at 2-8℃
特性
IUPAC Name |
1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNKOAURQPXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905328 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apiopaeonoside | |
CAS RN |
100291-86-9 | |
| Record name | Apiopaeonoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is apiopaeonoside and where is it found?
A1: Apiopaeonoside is a natural compound found in the root of the Paeonia suffruticosa plant, also known as the tree peony. [, ] This plant is commonly used in traditional Chinese medicine. []
Q2: What is the chemical structure of apiopaeonoside?
A2: Apiopaeonoside is a paeonol glycoside. Its structure consists of a paeonol molecule linked to a disaccharide composed of D-apiose and D-glucose. The full chemical name is paeonol-[D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside. []
Q3: Has apiopaeonoside been investigated for its biological activity?
A3: Yes, studies have shown that apiopaeonoside exhibits tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are of interest for developing skin-lightening agents. []
Q4: What analytical techniques are used to identify and quantify apiopaeonoside?
A4: Several techniques have been employed to study apiopaeonoside, including:
- High-performance thin-layer chromatography (HPTLC): This method has been used to quantify apiopaeonoside levels in Paeonia suffruticosa roots at different stages of plant growth. []
- High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS): This technique was used to identify apiopaeonoside as a tyrosinase binder in San-Bai decoction, a traditional Chinese medicine. []
- Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS): This method was used to analyze apiopaeonoside content in Paeonia lactiflora roots of different ages, diameters, and with or without specific markings. []
Q5: What other compounds are often found alongside apiopaeonoside in Paeonia species?
A5: Research frequently identifies apiopaeonoside in conjunction with other bioactive compounds, including:
- Paeoniflorin: A prominent monoterpene glycoside in Paeonia species. [, , , ]
- Benzoylpaeoniflorin: A paeoniflorin derivative also found in these plants. [, , ]
- Oxypaeoniflorin: Another related monoterpene glycoside. [, ]
- Paeonol: A phenolic compound found in Paeonia species. [, , ]
- Paeonoside and Paeonolide: Additional glycosides present in these plants. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
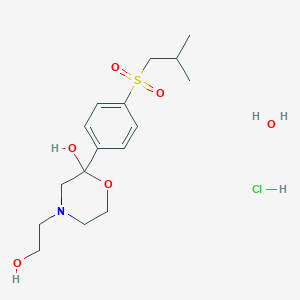

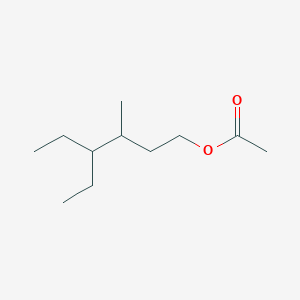
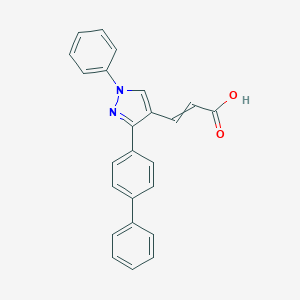
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
